3,4-Dichloro-5-methyl-1,2-benzenediamine
Description
3,4-Dichloro-5-methyl-1,2-benzenediamine is an aromatic diamine derivative with chlorine substituents at positions 3 and 4 and a methyl group at position 5 on the benzene ring. This compound belongs to a class of vicinal diamines (1,2-diamines), which are characterized by two adjacent amine groups on the aromatic ring. Such diamines are critical intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds like benzimidazoles, benzothiazepines, and imidazole derivatives. The chlorine substituents enhance electrophilic reactivity and influence steric effects, while the methyl group contributes to solubility and stability in organic solvents .
Properties
Molecular Formula |
C7H8Cl2N2 |
|---|---|
Molecular Weight |
191.055 |
IUPAC Name |
3,4-dichloro-5-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C7H8Cl2N2/c1-3-2-4(10)7(11)6(9)5(3)8/h2H,10-11H2,1H3 |
InChI Key |
ZRTBFMNWDJJPNG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1Cl)Cl)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 3,4-Dichloro-5-methyl-1,2-benzenediamine with structurally related aromatic diamines, focusing on their substituent effects, reactivity, and applications.
4,5-Dichloro-1,2-benzenediamine
- Structural Differences : Chlorine substituents at positions 4 and 5 instead of 3 and 3.
- Reactivity : Exhibits strong electron-withdrawing effects, facilitating oxidative condensation reactions with aldoses (e.g., D-glucose) to form aldo-imidazoles under iodine catalysis. This reactivity is comparable to the target compound but differs in regioselectivity due to substituent positioning .
- Applications : Used in carbohydrate analysis via MALDI–MS, where its derivatives enhance saccharide signal detection .
4-Methyl-1,2-benzenediamine
- Structural Differences : Lacks chlorine substituents; contains a single methyl group at position 4.
- Reactivity: Less electrophilic due to the absence of chlorine, making it less reactive in halogenation or nucleophilic substitution. However, the methyl group improves solubility in non-polar solvents.
- Applications : Serves as a precursor for Schiff bases (e.g., PyTo), which act as solvating extractants for metal ions like Am(III) and Eu(III). The methyl group enhances selectivity in metal extraction compared to aliphatic analogs .
4-Chloro-5-nitro-1,2-benzenediamine
- Structural Differences : Contains a nitro group at position 5 and chlorine at position 4.
- Reactivity : The nitro group introduces strong electron-withdrawing effects, increasing acidity of the amine groups. This compound is prone to reduction (e.g., using SnCl₂) to form unstable diamines for subsequent reactions .
- Applications : Intermediate in the synthesis of piperidine derivatives for therapeutic applications, leveraging its nitro group for further functionalization .
N-Methyl-1,2-benzenediamine (dihydrochloride)
- Structural Differences : One amine group is methylated, reducing its ability to participate in condensation reactions.
- Reactivity: Limited utility in heterocyclic synthesis due to the blocked amine site. The dihydrochloride form improves stability for commercial applications .
- Applications : Primarily used as a building block in pharmaceuticals and biochemical research .
3-Chloro-1,2-benzenediamine Derivatives
- Example : N²,N²-Diallyl-3-chloro-1,2-benzenediamine.
- Structural Differences : Chlorine at position 3 and alkylated amine groups.
- Reactivity : The allyl groups introduce steric hindrance, altering reactivity in cyclization reactions.
- Applications : Explored in medicinal chemistry for antimicrobial or anticancer agent development .
Research Findings and Implications
- Regioselectivity : The position of chlorine substituents (3,4 vs. 4,5) significantly impacts reactivity in condensation reactions. For example, 4,5-dichloro derivatives form aldo-imidazoles more efficiently than 3,4-dichloro analogs under identical conditions .
- Steric Effects : Methyl groups at position 5 (as in the target compound) improve solubility without steric hindrance, whereas N-methylation reduces reactivity .
- Therapeutic Potential: Nitro-substituted diamines (e.g., 4-chloro-5-nitro-1,2-benzenediamine) are preferred for antibiotic synthesis due to their facile reduction to reactive intermediates .
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